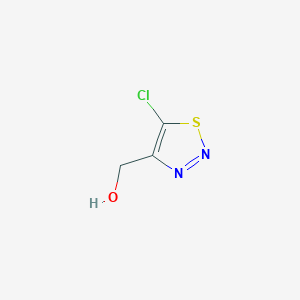

(5-Chloro-1,2,3-thiadiazol-4-YL)methanol

Description

Properties

IUPAC Name |

(5-chlorothiadiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2OS/c4-3-2(1-7)5-6-8-3/h7H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGPOWZUBACIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SN=N1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926207-15-0 | |

| Record name | (5-chloro-1,2,3-thiadiazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Transformations of 5 Chloro 1,2,3 Thiadiazol 4 Yl Methanol

Nucleophilic Substitution Reactions at the C-5 Chloro Position

The 1,2,3-thiadiazole (B1210528) ring is characterized by an electron-deficient nature, a consequence of the electronegativity of the constituent nitrogen and sulfur atoms. This property renders the carbon atoms of the ring susceptible to nucleophilic attack. The C-5 position, in particular, is noted as the preferential site for nucleophilic substitution due to its significant electron deficiency. chemicalbook.com

Scope and Limitations of Nucleophilic Aromatic Substitution on the 1,2,3-Thiadiazole Nucleus

Nucleophilic aromatic substitution (SNAr) is a viable pathway for the functionalization of the 1,2,3-thiadiazole core, specifically at the C-5 position when a suitable leaving group, such as a chlorine atom, is present. This reactivity allows for the introduction of a variety of substituents, expanding the synthetic utility of the thiadiazole scaffold.

The scope of this reaction includes a range of nucleophiles. For instance, 5-chloro-1,2,3-thiadiazoles can react with S- and O-nucleophiles. Thiophenols, for example, have been successfully used to displace the chloro group, although optimization of reaction conditions, such as the use of sodium hydride in dimethylformamide (DMF), may be necessary. This methodology provides a route to various 5-substituted-1,2,3-thiadiazoles.

However, the method is not without its limitations. The availability of the requisite starting materials, namely the corresponding chloroketones for the synthesis of the 5-chloro-1,2,3-thiadiazole (B1587204) precursors, can be a constraint. Furthermore, the yields of the intermediate 5-chloro derivatives can sometimes be low. The reactivity can also be influenced by the substituents present on the thiadiazole ring.

Table 1: Examples of Nucleophilic Substitution at the C-5 Position of 1,2,3-Thiadiazoles

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Thiophenols | NaH in DMF, room temp. | 5-Thioaryl-1,2,3-thiadiazoles |

This table is for illustrative purposes and represents the types of transformations possible.

Regiochemical Considerations in Substitution Reactions

The regiochemistry of substitution reactions on the 1,2,3-thiadiazole nucleus is largely dictated by the electron distribution within the ring. The π-electron density map of the 1,2,3-thiadiazole ring indicates that the carbon atoms, C4 and C5, are electron-deficient. chemicalbook.com Between these two, the C5 position is identified as the more preferential site for nucleophilic attack due to its lower electron density. chemicalbook.com

Studies on monosubstituted acetone (B3395972) hydrazones in the Hurd-Mori synthesis of 1,2,3-thiadiazoles have shown regioselective formation, which can be influenced by the nature of the substituents. thieme-connect.de While electrophilic substitution on the carbon atoms is not facile, nucleophilic substitution is favored at the C5 position. chemicalbook.com The steric and electronic properties of substituents on both the thiadiazole ring and the incoming nucleophile can also influence the regiochemical outcome of these reactions. mq.edu.au

Functional Group Interconversions of the Hydroxymethyl Moiety

The hydroxymethyl group at the C-4 position of (5-Chloro-1,2,3-thiadiazol-4-yl)methanol offers a versatile handle for a variety of functional group interconversions, allowing for further molecular elaboration.

Oxidation and Reduction Pathways

The primary alcohol of the hydroxymethyl group can undergo oxidation to yield the corresponding aldehyde or carboxylic acid. For example, the oxidation of a 1,2,3-thiadiazole with a primary alcohol substituent to a 5-carbaldehyde has been achieved using pyridinium (B92312) chlorochromate (PCC). mdpi.com This aldehyde can then serve as a key intermediate for further reactions. mdpi.com Conversely, while not a direct reaction of the target compound, related 1,2,3-thiadiazole-5-carboxylates have been reduced to the corresponding alcohol using reducing agents like sodium borohydride. mdpi.com

Table 2: Examples of Oxidation/Reduction of Functional Groups on the 1,2,3-Thiadiazole Ring

| Starting Material Functional Group | Reagent | Product Functional Group | Reference |

|---|---|---|---|

| 5-Carboxylate | Sodium borohydride | 5-Hydroxymethyl | mdpi.com |

Derivatization to Ethers, Esters, and Other Derivatives

The hydroxyl group of this compound is amenable to derivatization to form ethers, esters, and other related functional groups through standard synthetic methodologies. For instance, it can undergo condensation reactions with various amines or alcohols to form more complex molecules. evitachem.com Esterification can be achieved by reacting the alcohol with carboxylic acids or their derivatives. Although specific examples for the title compound are not detailed in the provided search results, these transformations are fundamental reactions of primary alcohols.

Electrophilic Reactivity and Aromaticity of the 1,2,3-Thiadiazole Ring

Consequently, electrophilic substitution reactions such as nitration, halogenation, or acylation on the carbon atoms of the 1,2,3-thiadiazole ring are generally not facile. chemicalbook.com Instead, electrophilic attack preferentially occurs at the nitrogen atoms. chemicalbook.com For example, quaternization of the ring nitrogen atoms can be achieved using alkylating agents like dimethyl sulfate, which can result in a mixture of 2- and 3-methyl-1,2,3-thiadiazolium salts. chemicalbook.com The specific site of N-alkylation can be influenced by the substitution pattern already present on the ring. nih.gov

Ring-Opening Reactions and Rearrangement Mechanisms

The 1,2,3-thiadiazole ring, while aromatic, is susceptible to a variety of ring-opening reactions and rearrangements, often triggered by heat, light, or chemical reagents. These transformations are of significant interest in synthetic chemistry as they provide pathways to diverse molecular scaffolds. In the context of this compound, the presence of a chloro substituent at the C5 position and a methanol (B129727) group at the C4 position can influence the course and feasibility of these reactions.

One of the most well-documented transformations of 1,2,3-thiadiazoles is their thermal or photochemical decomposition, which typically proceeds with the extrusion of molecular nitrogen to generate a transient thioketene (B13734457) intermediate. Theoretical studies on the photoinduced Wolff rearrangement of 1,2,3-thiadiazole suggest a mechanism involving an initial S–N bond fission. aip.orgaip.org Upon irradiation, the molecule is excited, leading to a rapid decay back to the ground state through a "hot" intermediate where the S-N bond is broken. aip.org This intermediate then undergoes thermal rearrangement to form products like thioketene. aip.org For this compound, this would theoretically lead to a highly reactive chloro- and hydroxymethyl-substituted thioketene, which could then undergo various subsequent reactions such as cyclization or reaction with nucleophiles.

Another significant rearrangement reaction observed in related heterocyclic systems is the Dimroth rearrangement. This typically involves the isomerization of certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places through a ring-opening and ring-closure sequence. wikipedia.org While more common in triazoles, analogous rearrangements can occur in other nitrogen-containing heterocycles. nih.gov The mechanism often follows an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway. nih.gov In the case of 5-halo-1,2,3-thiadiazoles, reactions with nucleophiles such as aliphatic diamines have been shown to lead to complex rearrangements and the formation of new fused heterocyclic systems. rsc.org It is plausible that under basic conditions, this compound could undergo a similar base-induced ring opening, potentially leading to rearranged products.

The following table summarizes potential rearrangement pathways for 1,2,3-thiadiazole derivatives based on available literature.

| Reaction Type | Trigger | Proposed Intermediate | Potential Product Type | Reference |

|---|---|---|---|---|

| Photochemical Wolff Rearrangement | UV Light | Thioketene | Thiirene, Ethynethiol | aip.orgaip.org |

| Dimroth-type Rearrangement | Base/Nucleophile | Open-chain diazo intermediate | Isomeric heterocycles | wikipedia.orgnih.gov |

| Reaction with Diamines | Nucleophilic attack and rearrangement | bis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfides | Fused thiadiazepine or thiadiazocine systems | rsc.org |

Transition Metal-Catalyzed Cross-Coupling Strategies for Thiadiazole Functionalization

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For this compound, the chlorine atom at the C5 position serves as a handle for such transformations, allowing for the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is a widely used method for forming C-C bonds. While specific examples for this compound are not extensively documented, studies on related chloro-substituted thiadiazoles demonstrate the feasibility of this reaction. For instance, 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been successfully coupled with various arylboronic acids. nih.gov These reactions are typically catalyzed by palladium complexes, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. nih.gov The reactivity of the C-Cl bond in this compound would be a critical factor, and the presence of the adjacent hydroxymethyl group might influence the electronic properties of the ring and the efficiency of the coupling.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another valuable tool for introducing alkynyl moieties. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The application of Sonogashira coupling to 5-chloro-1,2,3-thiadiazole derivatives would allow for the synthesis of 5-alkynyl-1,2,3-thiadiazoles, which are versatile intermediates for further synthetic transformations. The mild reaction conditions often associated with the Sonogashira coupling could be advantageous for a substrate like this compound, preserving the hydroxymethyl functionality.

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, could also be envisioned for the functionalization of this compound. This would enable the introduction of vinyl groups at the C5 position. The success of these cross-coupling reactions would depend on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve good yields and selectivity.

The following table provides an overview of common transition metal-catalyzed cross-coupling reactions and their potential application to 5-chloro-1,2,3-thiadiazole systems.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | 5-Aryl/Vinyl-1,2,3-thiadiazole | nih.govrsc.org |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | 5-Alkynyl-1,2,3-thiadiazole | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Heck Coupling | Alkene | Pd(0) or Pd(II) complex + Base | 5-Vinyl-1,2,3-thiadiazole | researchgate.net |

| Buchwald-Hartwig Amination | Amine | Pd(0) complex + Ligand + Base | 5-Amino-1,2,3-thiadiazole | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The analysis of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offers fundamental insights into the molecular framework of (5-Chloro-1,2,3-thiadiazol-4-yl)methanol.

In the ¹H NMR spectrum, two distinct signals are expected. A singlet corresponding to the two protons of the methylene (B1212753) group (-CH₂-) would likely appear in the range of 4.5-5.0 ppm. The signal for the hydroxyl proton (-OH) would be a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature.

The ¹³C NMR spectrum is anticipated to show three signals corresponding to the three carbon atoms in the molecule. The carbon of the hydroxymethyl group (-CH₂OH) would be observed in the aliphatic region, while the two carbons of the 1,2,3-thiadiazole (B1210528) ring (C4 and C5) would appear in the downfield region characteristic of aromatic and heteroaromatic systems. researchgate.net The carbon atom bonded to the chlorine (C5) is expected to be at a significantly different chemical shift than the carbon bonded to the methylene group (C4).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| -CH ₂- | ¹H | ~4.7 | Singlet (s) |

| -OH | ¹H | Variable | Broad Singlet (br s) |

| -C H₂- | ¹³C | ~55-65 | N/A |

| C 4 (Thiadiazole) | ¹³C | ~140-150 | N/A |

| C 5 (Thiadiazole) | ¹³C | ~150-160 | N/A |

To confirm the precise connectivity of atoms, multi-dimensional NMR experiments are employed. nih.gov

Correlation Spectroscopy (COSY): A 2D COSY experiment would be used to identify proton-proton couplings. While limited in this specific molecule due to the absence of adjacent non-equivalent protons, it could potentially show a weak correlation between the -CH₂- and -OH protons under certain conditions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the proton signal around 4.7 ppm to the carbon signal in the 55-65 ppm range, confirming the -CH₂- group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govrsc.org For this compound (C₃H₃ClN₂OS), the calculated exact mass is 150.9682 Da. HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 151.9755.

Tandem mass spectrometry (MS/MS) experiments elucidate fragmentation pathways, which serve as a structural fingerprint. nih.govresearchgate.net The fragmentation of the parent ion is predicted to occur through several key pathways, including the cleavage of the thiadiazole ring and the loss of small neutral molecules or radicals.

Table 2: Predicted HRMS Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Formula | Proposed Loss |

|---|---|---|

| 151.9755 | [C₃H₄ClN₂OS]⁺ | [M+H]⁺ Parent Ion |

| 132.9861 | [C₃H₂ClN₂S]⁺ | H₂O |

| 120.9993 | [C₂H₃N₂OS]⁺ | HCl |

| 92.9891 | [C₂H₂ClS]⁺ | N₂, H₂O |

| 45.9881 | [NS]⁺ | C₃H₃ClO |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, identifies the functional groups within a molecule based on their characteristic vibrational frequencies. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Methylene) | Stretching | 2850-3000 |

| C=N / N=N (Ring) | Stretching | 1400-1600 |

| C-O (Alcohol) | Stretching | 1050-1150 |

| C-Cl | Stretching | 600-800 |

| C-S (Ring) | Stretching | 600-700 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this analysis would provide definitive proof of its structure.

The data obtained would include the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. More importantly, it would yield the exact coordinates of each atom, allowing for the precise calculation of bond lengths, bond angles, and torsion angles. nih.gov This information would confirm the planarity of the thiadiazole ring and reveal the conformation of the hydroxymethyl substituent. Furthermore, it would detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. researchgate.net

Table 4: Data Obtained from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating unit |

| Atomic Coordinates | Precise 3D position of every atom |

| Bond Lengths & Angles | Geometric details of the molecular structure |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent forces |

Hyphenated Chromatographic Techniques for Separation and Identification (e.g., GC-MS, LC-MS)

Hyphenated chromatographic techniques, which couple a separation method with a detection method, are essential for verifying the purity and confirming the identity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and thermally stable compounds. dnu.dp.ua Due to the polar hydroxyl group, derivatization (e.g., silylation) of this compound might be necessary to improve its volatility and chromatographic peak shape. The analysis would yield a specific retention time for the compound on a given GC column, and the coupled mass spectrometer would provide a mass spectrum that can be compared to known data to confirm its identity. researchgate.netijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of less volatile or thermally sensitive compounds and does not require derivatization for this molecule. nih.gov The compound would be separated by high-performance liquid chromatography (HPLC) and subsequently detected by a mass spectrometer. The resulting data would include a retention time from the HPLC and a mass spectrum (including the parent ion and key fragments) that confirms the molecular weight and structure of the analyte. researchgate.net

Computational Chemistry and Theoretical Insights into 5 Chloro 1,2,3 Thiadiazol 4 Yl Methanol

Quantum Mechanical Calculations (DFT, Ab Initio) for Electronic and Geometric Structures

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in predicting the electronic and geometric structures of molecules. These methods have been widely applied to various thiadiazole derivatives to understand their fundamental properties. rsc.orgnih.gov For (5-Chloro-1,2,3-thiadiazol-4-yl)methanol, DFT, especially using functionals like B3LYP with basis sets such as 6-311G(d,p), is a common choice for achieving a balance between computational cost and accuracy. nih.govcu.edu.eg

The first step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The 1,2,3-thiadiazole (B1210528) ring is an almost planar, unsaturated heteroaromatic system. chemicalbook.com The geometry optimization, performed using methods like B3LYP, confirms this planarity. nih.govresearchgate.net

The presence of the flexible methanol (B129727) substituent (-CH₂OH) at the C4 position introduces conformational possibilities. The key dihedral angles determining the conformational landscape are those around the C4-C(methanol) and C(methanol)-O bonds. Potential energy surface (PES) scans can be performed by systematically rotating these bonds to identify stable conformers (energy minima) and the energy barriers between them. The most stable conformation is typically one that minimizes steric hindrance and maximizes favorable interactions, such as intramolecular hydrogen bonding between the hydroxyl proton and a nitrogen atom of the thiadiazole ring, if sterically feasible.

Below is a representative table of calculated geometric parameters for the 5-chloro-1,2,3-thiadiazole (B1587204) ring, based on DFT calculations reported for similar structures. researchgate.netcdnsciencepub.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S1-N2 | 1.68 | N2-S1-C5 | 94.5 |

| N2-N3 | 1.30 | S1-N2-N3 | 114.0 |

| N3-C4 | 1.35 | N2-N3-C4 | 110.5 |

| C4-C5 | 1.40 | N3-C4-C5 | 112.0 |

| C5-S1 | 1.72 | C4-C5-S1 | 109.0 |

| C5-Cl | 1.74 | S1-C5-Cl | 124.0 |

| C4-C(H₂OH) | 1.51 | N3-C4-C(H₂OH) | 123.0 |

Note: These values are illustrative and derived from computational studies on analogous chloro-substituted thiadiazoles. The exact values for this compound would require specific calculation.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. jchemlett.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich sulfur and nitrogen atoms of the thiadiazole ring. The LUMO is likely centered on the ring as well, particularly on the electron-deficient carbon atoms, influenced by the electron-withdrawing chlorine atom. jchemlett.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors help predict the molecule's reactivity toward nucleophiles or electrophiles. The Molecular Electrostatic Potential (MEP) map is another useful tool, which visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (nucleophilic sites, e.g., near nitrogen atoms), while blue regions indicate positive potential (electrophilic sites). nih.gov

| Parameter | Illustrative Value (eV) |

| EHOMO | -7.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 5.70 |

| Ionization Potential (I) | 7.50 |

| Electron Affinity (A) | 1.80 |

| Chemical Hardness (η) | 2.85 |

| Electronegativity (χ) | 4.65 |

Note: These values are representative for a substituted thiadiazole and serve for illustrative purposes.

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. dergipark.org.tr

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. researchgate.net For this compound, key predicted vibrations would include the O-H stretch of the methanol group (~3400-3600 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), thiadiazole ring stretching modes (~1300-1500 cm⁻¹), and the C-Cl stretching vibration (~700-800 cm⁻¹). cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. The calculated values (relative to a standard like tetramethylsilane, TMS) can be compared directly with experimental data. dergipark.org.trmdpi.com The predicted ¹H spectrum would show a signal for the hydroxyl proton, signals for the methylene (B1212753) (-CH₂) protons, and potentially a signal for the C-H proton on the thiadiazole ring if it were not substituted. The ¹³C spectrum would provide shifts for the two thiadiazole ring carbons (C4 and C5) and the methylene carbon, with their positions influenced by the electronegativity of adjacent atoms (Cl, N, O).

| Group | Predicted IR Frequency (cm⁻¹) | Atom | Predicted NMR Shift (ppm) |

| O-H stretch | ~3550 | ¹H (-OH) | 3.5 - 5.0 |

| C-H stretch (CH₂) | ~2950 | ¹H (-CH₂) | ~4.8 |

| C=N / C=C ring stretch | ~1450 | ¹³C (C4) | ~145 |

| C-O stretch | ~1050 | ¹³C (C5) | ~135 |

| C-Cl stretch | ~750 | ¹³C (-CH₂) | ~55 |

Note: These are typical ranges and predictions. Actual values depend on the specific computational method, solvent model, and experimental conditions.

Exploration of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of intermediates, transition states, and reaction energy profiles. For 1,2,3-thiadiazoles, a key reaction is the Hurd-Mori synthesis, which involves the cyclization of hydrazones with thionyl chloride. mdpi.com

Another significant aspect of 1,2,3-thiadiazole reactivity is its ability to undergo thermally or photochemically induced ring-opening to form an α-diazothione intermediate, followed by the extrusion of dinitrogen (N₂). mq.edu.au This process generates highly reactive thioketene (B13734457) species. Computational methods can model this entire pathway:

Locating Reactants and Products: The geometries of the starting material (1,2,3-thiadiazole) and final products are optimized.

Identifying Intermediates: The structures of any stable intermediates, like the α-diazothione, are located and optimized.

Searching for Transition States (TS): A transition state search is performed to find the saddle point on the potential energy surface connecting reactants to products or intermediates. This is the point of highest energy along the reaction coordinate.

Frequency Calculation: A frequency calculation on the TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactant and product.

By calculating the energies of all species (reactants, intermediates, transition states, and products), a complete reaction energy profile can be constructed, providing insights into the reaction's feasibility and kinetics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For analogs of this compound, QSAR can be employed to predict their potential antifungal or antibacterial activities and to guide the design of more potent derivatives. nih.govnih.govresearchgate.net

The process involves several steps:

Data Set: A series of thiadiazole analogs with experimentally measured biological activities (e.g., minimum inhibitory concentration, MIC) is compiled. This set is divided into a training set (to build the model) and a test set (to validate it). researchgate.net

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the descriptors to the biological activity.

Validation: The model's predictive power is rigorously validated using the test set and statistical metrics like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust model will have high values for these metrics. mdpi.comresearchgate.net

For thiadiazole analogs, QSAR studies have shown that descriptors related to molecular shape, hydrophobicity, and electronic properties (like the presence of electron-withdrawing groups such as chlorine) are often critical for activity. nih.govresearchgate.net The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase, such as in a solvent or interacting with a biological macromolecule. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a dynamic picture of molecular behavior.

For this compound, an MD simulation in a box of water molecules can reveal important information about its solution-phase properties:

Solvation Structure: Analysis of the simulation trajectory can show how water molecules arrange themselves around the solute. The hydroxyl group of the methanol substituent is expected to be a strong hydrogen bond donor and acceptor, forming stable interactions with surrounding water molecules. The nitrogen atoms of the thiadiazole ring can also act as hydrogen bond acceptors. mdpi.com

Conformational Dynamics: MD simulations can show how the methanol side chain rotates and flexes over time in solution, providing insight into its preferred conformations and the energy barriers between them.

Intermolecular Interactions: If simulating multiple solute molecules, MD can be used to study their aggregation behavior and the nature of the intermolecular forces (e.g., dipole-dipole, hydrogen bonding, π-stacking) that govern these interactions.

Metrics such as the Radial Distribution Function (RDF) can be calculated from the simulation to quantify the probability of finding a water molecule at a certain distance from a specific atom in the solute. Root Mean Square Deviation (RMSD) can be used to track the stability of the molecule's conformation over the simulation time. researchgate.net These simulations provide a crucial link between the static picture from quantum calculations and the dynamic reality of the molecule in a chemical or biological environment. nih.gov

Strategic Applications in Synthetic Organic Chemistry and Materials Science

Utility as a Versatile Building Block in Complex Molecule Synthesis

(5-Chloro-1,2,3-thiadiazol-4-YL)methanol serves as a foundational component in the synthesis of more intricate molecular architectures. The reactivity of its hydroxymethyl group, susceptible to nucleophilic substitution, condensation, and oxidation reactions, allows for its elaboration into a variety of functionalized derivatives. vulcanchem.com This versatility makes it an attractive starting material for constructing complex organic molecules.

A notable example of its application is in the synthesis of (2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol. vulcanchem.com This multi-step synthesis highlights the role of this compound as a key intermediate, demonstrating its utility in building larger, more complex heterocyclic systems. The thiadiazole core often imparts desirable electronic and biological properties to the final products, making it a sought-after motif in medicinal and materials chemistry.

The functional group transformations of this compound are summarized in the table below:

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Substitution | Thiol, Base | Thioether derivative |

| Condensation | Amine or Alcohol | Amine or Ether derivative |

| Oxidation | Oxidizing agent (e.g., PCC) | Aldehyde or Carboxylic acid derivative |

Scaffold for the Development of Advanced Organic Materials

The inherent properties of the thiadiazole ring system, such as its aromaticity and the presence of heteroatoms, make it a promising scaffold for the development of advanced organic materials. evitachem.com Thiadiazole derivatives have been investigated for their potential applications in luminescent materials and polymers due to their electronic and photophysical properties. mdpi.com

While specific research on the direct application of this compound in this area is emerging, its potential as a monomer or a functional additive in polymer synthesis is significant. The reactive hydroxymethyl group can be utilized to incorporate the thiadiazole unit into polymer backbones or as pendant groups, potentially enhancing properties such as thermal stability, conductivity, and optical response. The development of novel polymers and coordination complexes with tailored electronic and optical properties is an active area of research. bohrium.com

Precursor for Agrochemical and Industrial Intermediate Synthesis

The 1,2,3-thiadiazole (B1210528) moiety is a recognized pharmacophore in the agrochemical industry, with many of its derivatives exhibiting potent biological activities. evitachem.comisres.org this compound is a key precursor in the synthesis of novel agrochemicals, particularly fungicides and plant activators.

A significant application is in the preparation of 5-chloro-1,2,3-thiadiazole-4-acrylic acid derivatives. google.com These compounds have demonstrated notable fungicidal and antiviral activities, making them valuable for the control of plant diseases in agriculture, forestry, and horticulture. google.com The synthesis of these acrylic acid derivatives typically involves the oxidation of the hydroxymethyl group of this compound to the corresponding aldehyde, followed by a condensation reaction. google.com

The fungicidal and antiviral activities of agrochemicals derived from 5-chloro-1,2,3-thiadiazole (B1587204) are presented in the table below:

| Compound Class | Target Pathogen | Application | Reference |

| 5-chloro-1,2,3-thiadiazole-4-acrylic acid derivatives | Fungi | Agriculture, Forestry, Horticulture | google.com |

| 5-chloro-1,2,3-thiadiazole-4-acrylic acid derivatives | Plant Viruses | Agriculture, Forestry, Horticulture | google.com |

Design and Synthesis of Ligands for Coordination Chemistry

The nitrogen and sulfur atoms within the 1,2,3-thiadiazole ring of this compound provide potential coordination sites for metal ions, making it and its derivatives attractive ligands in coordination chemistry. isres.org The ability of thiadiazoles to act as versatile ligands is well-documented, and they play a crucial role in the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.comisres.org

Derivatives of this compound can be designed to have specific chelating properties. The hydroxymethyl group can be modified to introduce other donor atoms, leading to polydentate ligands capable of forming stable complexes with a variety of transition metals. For instance, a derivative of the title compound has been utilized as a ligand in catalysis for asymmetric synthesis. vulcanchem.com The resulting metal complexes can exhibit interesting catalytic, magnetic, and optical properties, opening avenues for their use in various technological applications.

Emerging Research Avenues and Future Perspectives for 5 Chloro 1,2,3 Thiadiazol 4 Yl Methanol Chemistry

Exploration of Photophysical and Electronic Properties

The 1,2,3-thiadiazole (B1210528) ring is an electron-withdrawing moiety that can influence the electronic and photophysical properties of molecules in which it is incorporated. isres.org While specific data for (5-Chloro-1,2,3-thiadiazol-4-yl)methanol is not extensively documented, the investigation of its properties and those of its derivatives is a promising area of research.

Detailed Research Findings:

Derivatives of 2,1,3-benzothiadiazole, a related heterocyclic system, are known to be key components in highly tunable fluorophores. nih.gov These compounds often exhibit high photostability, large Stokes shifts, and solvatochromic properties. nih.gov It is plausible that derivatives of this compound, particularly those with extended π-conjugation, could exhibit interesting fluorescence behavior.

Future research should focus on synthesizing a series of derivatives where the methanol (B129727) group is functionalized with various chromophores or electron-donating/accepting groups. The systematic study of their absorption and emission spectra, quantum yields, and fluorescence lifetimes in different solvents would provide valuable insights into their structure-property relationships. nih.gov Such studies could lead to the development of novel fluorescent probes for bioimaging or sensors for specific analytes. The electron-deficient nature of the thiadiazole ring could also be exploited in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). isres.org

Development of Advanced Catalytic Applications

The nitrogen and sulfur atoms within the 1,2,3-thiadiazole ring of this compound offer potential coordination sites for metal ions. This suggests that the compound and its derivatives could serve as ligands in the development of novel catalysts.

Detailed Research Findings:

Thiadiazole derivatives have been successfully used as ligands in coordination chemistry to create metal complexes with interesting structural and catalytic properties. tudublin.ie For instance, Schiff base ligands derived from 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) have been used to form complexes with Ag(I), Ni(II), and Cu(II). researchgate.net

Future research could explore the synthesis of transition metal complexes using this compound or its functionalized derivatives as ligands. The catalytic activity of these complexes could then be evaluated in a variety of organic transformations. The presence of the chloro and methanol functionalities provides handles for anchoring these catalytic species to solid supports, facilitating catalyst recovery and reuse. Furthermore, the denitrogenation of 1,2,3-thiadiazoles, often catalyzed by transition metals, can generate reactive intermediates, opening up avenues for novel catalytic cycles and synthetic methodologies. researchgate.net

Integration into Supramolecular Architectures

The ability of the 1,2,3-thiadiazole ring to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes this compound an attractive building block for the construction of supramolecular assemblies. nih.govnih.gov

Detailed Research Findings:

Studies on related heterocyclic systems, such as imidazo[2,1-b] nih.govmdpi.combohrium.comthiadiazoles, have demonstrated the formation of intricate three-dimensional arrays through a combination of C-H···N hydrogen bonds and π-stacking interactions. nih.gov Similarly, dipyridyl-1,2,4-thiadiazoles have been employed as building blocks in the predictable assembly of coordination polymers. bohrium.comresearchgate.net The nature and strength of noncovalent interactions in adamantane-substituted 1,3,4-thiadiazole (B1197879) derivatives have been quantitatively assessed, revealing the significant role of N–H⋯N hydrogen bonds in stabilizing crystal structures. nih.gov

Future research should focus on the crystal engineering of this compound and its derivatives. By introducing different functional groups, it should be possible to direct the formation of specific supramolecular architectures, such as tapes, sheets, or porous frameworks. The understanding and control of these non-covalent interactions are crucial for the rational design of functional materials with applications in areas like gas storage, separation, and sensing. nih.govmdpi.com

Innovations in Flow Chemistry and Automation for Synthesis

The synthesis of this compound and its derivatives can be significantly improved through the adoption of modern synthetic technologies like flow chemistry and automation. These approaches offer advantages in terms of safety, efficiency, and scalability.

Detailed Research Findings:

Future research should focus on developing a robust and scalable flow synthesis of this compound. This would involve optimizing the reaction conditions and potentially developing novel synthetic routes that are more suited to a flow environment. Furthermore, the integration of automated workstations for reaction optimization and library synthesis would accelerate the discovery of new derivatives with desired properties. Automated platforms can perform a large number of experiments in a short period, systematically exploring a wide range of reaction parameters.

Investigation of Bioisosteric Replacements and Their Chemical Impact

In medicinal chemistry, the 1,2,3-thiadiazole ring is considered a bioisostere of other five-membered heterocycles and functional groups, such as the pyrimidine (B1678525) and oxadiazole rings. nih.gov Understanding the chemical impact of replacing these moieties with the 1,2,3-thiadiazole core is crucial for the design of new therapeutic agents.

Detailed Research Findings:

Bioisosteric replacement is a common strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The 1,2,3-triazole ring, for instance, is a well-known bioisostere for the amide bond. unimore.ittcsedsystem.edunih.govnih.govresearchgate.net The replacement of an amide with a 1,2,3-triazole can lead to compounds with improved efficacy and reduced toxicity. nih.gov Similarly, the 1,3,4-thiadiazole ring has been investigated as a bioisostere for the 1,3,4-oxadiazole (B1194373) ring. mdpi.comnih.gov

Future research in this area should involve the synthesis of analogs of known bioactive molecules where a specific functional group or heterocyclic ring is replaced by the this compound scaffold. The resulting compounds would then be evaluated for their biological activity and compared to the parent molecules. This approach could lead to the discovery of novel drug candidates with improved therapeutic profiles. The electronic and steric effects of the 5-chloro and 4-methanol substituents would play a critical role in modulating the biological activity of these new chemical entities.

Q & A

Q. Basic Research Focus

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for the methanol group (~4.5 ppm) and thiadiazole protons (~7.2 ppm) .

- IR : Stretching vibrations for C-Cl (650–750 cm⁻¹) and O-H (3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS (positive mode) detects [M+H]⁺ peaks at m/z 178.58 (calculated for C₄H₄ClN₃OS) .

Advanced Tip : Use X-ray crystallography (e.g., WinGX suite) to resolve ambiguous stereochemistry or hydrogen-bonding patterns .

How can computational modeling predict the biological interactions of this compound?

Q. Advanced Research Focus

- Docking Studies : Model interactions with fungal CYP51 (target for antifungals) using AutoDock Vina. The chloro group may enhance binding via halogen bonds with heme iron .

- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~1.5) but potential hepatotoxicity due to thiadiazole metabolism .

- Quantum Calculations : DFT (B3LYP/6-31G*) optimizes geometry and maps electrostatic potential surfaces to identify reactive sites .

Experimental Validation : Correlate computational results with in vitro enzyme inhibition assays (e.g., Candida albicans MIC values) .

What strategies mitigate solubility challenges in biological assays?

Q. Methodological Answer

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .

- Prodrug Design : Esterify the methanol group to improve membrane permeability, then hydrolyze in vivo .

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) for targeted delivery .

Q. Technical Difficulty Analysis

- Crystal Growth : Low melting point (~80°C) and hygroscopicity require slow evaporation from non-polar solvents (e.g., chloroform) .

- Data Collection : Use synchrotron radiation to overcome weak diffraction from small crystals (<0.2 mm) .

- Refinement : WinGX’s SHELXL module refines disordered chloro and methanol moieties .

How can contradictory bioactivity data across studies be reconciled?

Q. Data Contradiction Resolution

- Source Analysis : Compare assay conditions (e.g., pH, serum content) that alter compound stability .

- Metabolite Screening : LC-MS/MS identifies active metabolites that may explain variability .

- Orthogonal Assays : Validate antifungal activity with both broth microdilution (CLSI M27) and live-cell imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.